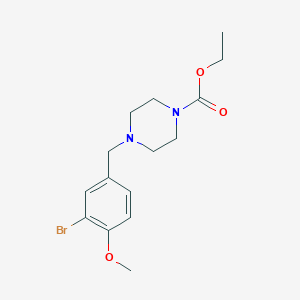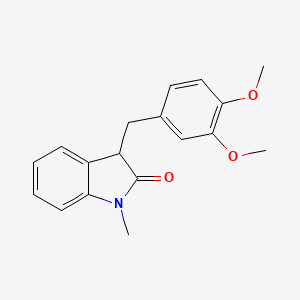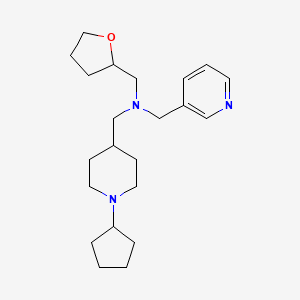![molecular formula C21H35N3O3 B6005261 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6005261.png)
1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone, commonly known as CPP-109, is a promising drug candidate for the treatment of various neurological disorders. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression.
Wirkmechanismus
CPP-109 exerts its therapeutic effects by inhibiting the activity of 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone, which leads to the modulation of gene expression. 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone is an enzyme that removes acetyl groups from histone proteins, which play a critical role in the regulation of gene expression. By inhibiting 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone activity, CPP-109 promotes the acetylation of histone proteins, which leads to changes in gene expression that are associated with therapeutic benefits.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, neuroplasticity, and inflammation. The drug has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in the regulation of mood, motivation, and reward. CPP-109 has also been shown to promote neuroplasticity, which is the brain's ability to adapt to changes in the environment. Finally, the drug has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-109 has several advantages for lab experiments, including its potency and selectivity for 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone inhibition, as well as its ability to cross the blood-brain barrier. However, the drug also has several limitations, including its complex synthesis method, which requires specialized equipment and expertise. Additionally, the drug has a short half-life, which may limit its therapeutic potential in some applications.
Zukünftige Richtungen
There are several future directions for the development of CPP-109, including the optimization of its pharmacokinetic properties, the identification of novel therapeutic applications, and the development of more efficient synthesis methods. Additionally, the drug may have potential applications in combination therapies, where it could be used in conjunction with other drugs to enhance their therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of CPP-109 and its potential therapeutic benefits in various neurological disorders.
Conclusion:
CPP-109 is a promising drug candidate for the treatment of various neurological disorders. The drug has shown potent and selective inhibition of 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone, which plays a critical role in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. While the drug has several advantages for lab experiments, including its potency and selectivity, it also has several limitations, including its complex synthesis method and short half-life. However, further research is needed to fully understand the potential therapeutic benefits of CPP-109 and its future applications in various neurological disorders.
Synthesemethoden
CPP-109 can be synthesized by a multi-step process that involves the reaction of piperidine with cyclopentanone to form 1-cyclopentylpiperidine. This intermediate is then reacted with 4-(4-morpholinylmethyl)-1-piperidinecarboxylic acid to form the target compound CPP-109. The synthesis of CPP-109 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and cognitive impairment. The drug has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
1-cyclopentyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O3/c25-20-6-5-18(16-24(20)19-3-1-2-4-19)21(26)23-9-7-17(8-10-23)15-22-11-13-27-14-12-22/h17-19H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHVZDJYACUQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCC(CC3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(5-bromo-2-furoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6005201.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005211.png)
![3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6005222.png)
![N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6005223.png)
![4-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B6005225.png)



![1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B6005253.png)
![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6005273.png)
amine dihydrochloride](/img/structure/B6005277.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6005282.png)